Regulatory Designation: Dabigatran Etexilate 2-Pyridyl Carboxamide as EP Impurity C Versus Unspecified Impurities
Dabigatran Etexilate 2-Pyridyl Carboxamide is officially designated as Impurity C in the European Pharmacopoeia monograph 3095 for dabigatran etexilate mesylate [1]. In contrast, structurally related impurities such as dabigatran dimer and dabigatran n-propyl ester lack EP designation and are classified only as general process-related impurities [2]. This regulatory recognition confers a distinct procurement advantage, as EP-designated impurity reference standards are mandatory for pharmacopoeial compliance testing.
| Evidence Dimension | Regulatory recognition (EP monograph inclusion) |
|---|---|
| Target Compound Data | Designated as Impurity C in EP monograph 3095 [1] |
| Comparator Or Baseline | Dabigatran dimer and dabigatran n-propyl ester; no EP designation [2] |
| Quantified Difference | EP-designated vs. non-EP-designated impurity |
| Conditions | European Pharmacopoeia monograph 3095; EDQM Certified Reference Standard program |
Why This Matters
EP monograph designation establishes regulatory necessity for procurement and use in batch release testing, whereas non-designated impurities lack equivalent compliance weight for ANDA submissions.
- [1] European Directorate for the Quality of Medicines & HealthCare (EDQM). Dabigatran Etexilate Impurity C CRS. Catalogue Code Y0002390. Used in monograph 3095. View Source
- [2] Reddy UR, Sreenivasulu B, Satheesh D, Sundaram DTSS, Srikanth G, Douglas SP. Synthesis of potential impurities of dabigatran etexilate. Synthetic Communications. 2017;47(13):1225-1230. View Source
